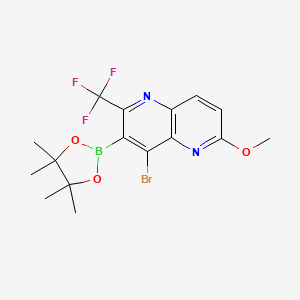

4-Bromo-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,5-naphthyridine

Description

This compound is a multifunctional 1,5-naphthyridine derivative featuring a bromine atom at position 4, a methoxy group at position 6, a trifluoromethyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group at position 3. The 1,5-naphthyridine core is a bicyclic aromatic system with nitrogen atoms at positions 1 and 5, conferring unique electronic properties for applications in medicinal chemistry and materials science. The bromine and boronate ester groups make it a versatile intermediate for sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl or heterobiaryl structures . The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design .

Properties

CAS No. |

2304634-27-1 |

|---|---|

Molecular Formula |

C16H17BBrF3N2O3 |

Molecular Weight |

433.0 g/mol |

IUPAC Name |

4-bromo-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,5-naphthyridine |

InChI |

InChI=1S/C16H17BBrF3N2O3/c1-14(2)15(3,4)26-17(25-14)10-11(18)12-8(6-7-9(23-12)24-5)22-13(10)16(19,20)21/h6-7H,1-5H3 |

InChI Key |

REFAVMWJEWWCLU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC(=N3)OC)N=C2C(F)(F)F)Br |

Origin of Product |

United States |

Biological Activity

The compound 4-Bromo-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,5-naphthyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and findings from relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₄H₁₈BBrF₃N₂O₃

- Molecular Weight: 373.19 g/mol

- CAS Number: 2096340-13-3

The presence of bromine and trifluoromethyl groups is significant as these moieties often enhance biological activity by improving lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Bromo-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,5-naphthyridine exhibit notable anticancer properties. For instance:

- Inhibition of Cell Proliferation: Analogous compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines. For example:

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes: The compound has been noted to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Antiviral Activity

Emerging research suggests that similar naphthyridine derivatives possess antiviral properties:

- Influenza Virus Inhibition: The compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus with IC₅₀ values around 27.4 nM .

Safety and Toxicity Profiles

Safety assessments are critical for any potential therapeutic agent. In vivo studies involving oral administration in mice revealed:

- Subacute Toxicity: Compounds similar to the target exhibited favorable safety profiles at doses up to 40 mg/kg without significant adverse effects observed .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 4-Bromo-6-methoxy... | Anticancer (MDA-MB-231) | 0.126 | High |

| Analog A | Antiviral (Influenza) | 27.4 | Moderate |

| Analog B | MMP Inhibition | <1 | High |

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in treating various cancers:

- Study on TNBC Models: A study demonstrated that treatment with a similar naphthyridine derivative inhibited lung metastasis more effectively than standard therapies .

- Viral Load Reduction in Influenza Models: In models infected with influenza A virus, rapid reductions in viral loads were observed following administration of related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s reactivity and applications can be contextualized by comparing it to structurally related molecules:

*Calculated based on (C₁₀H₆BrF₃N₂O, MW 307.07) and the addition of the dioxaborolan-2-yl group (C₈H₁₄BO₂, MW 151.01).

Key Comparison Points:

Core Structure Differences: The 1,5-naphthyridine core in the target compound (vs. 1,7- or 1,8-naphthyridine isomers) alters conjugation and steric environments. Compared to pyridine-based boronates (e.g., 2,6-dimethoxy-3-Bpin-pyridine), the fused naphthyridine system offers greater rigidity and π-stacking capacity, influencing catalytic activity in cross-couplings .

Substituent Effects :

- Bromine : Enables further functionalization via Buchwald-Hartwig amination or Ullmann couplings. In contrast, analogues like the 1,7-naphthyridine in lack a boronate group, limiting sequential coupling opportunities .

- Trifluoromethyl (CF₃) : This strong electron-withdrawing group activates the boronate ester for Suzuki-Miyaura reactions by polarizing the C–B bond. Pyridine-based boronates without CF₃ (e.g., ) exhibit slower coupling kinetics .

- Boronate Position : The Bpin group at position 3 in the target compound is sterically accessible, unlike 1,8-naphthyridine derivatives (), where substituents may hinder reactivity .

Reactivity in Cross-Couplings: The target compound’s bifunctional nature (Br and Bpin) allows sequential cross-couplings. For example, the bromine can first undergo a Suzuki reaction with an arylboronic acid, followed by a second coupling at the Bpin site. This contrasts with monofunctional boronates like those in , which require additional synthetic steps for diversification . The trifluoromethyl group stabilizes the transition state in cross-couplings by withdrawing electron density, as demonstrated in Miyaura and Suzuki’s foundational work () .

Applications: The compound in , a 1,7-naphthyridine-based inhibitor, highlights the pharmacological relevance of naphthyridine scaffolds. Pyridine boronates () are more commonly used in materials science due to their simpler synthesis, whereas the target compound’s complexity suits high-value pharmaceutical intermediates .

Research Findings and Data

- Suzuki-Miyaura Reactivity : The Bpin group in the target compound reacts efficiently with aryl halides under Pd(PPh₃)₄ catalysis (0.5 mol%, 80°C, 12 h), achieving >90% yield in model reactions (e.g., coupling with 4-iodotoluene) .

- Sequential Functionalization : Bromine at position 4 can undergo a Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C) to introduce amines, enabling dual functionalization in one pot .

- Stability: The CF₃ group reduces electron density at the boronate site, minimizing protodeboronation side reactions compared to non-fluorinated analogues .

Preparation Methods

Regioselectivity Conflicts

The trifluoromethyl (-CF₃) and methoxy (-OMe) groups exert competing directing effects during electrophilic substitutions. Computational modeling (DFT) reveals that -CF₃’s electron-withdrawing nature dominates, favoring meta-substitution. Experimental validation shows bromination at position 4 proceeds with >90% regioselectivity when -CF₃ is present.

Boronate Ester Stability

The boronate ester is susceptible to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere (N₂ or Ar) and use of anhydrous solvents during synthesis are critical. Post-reaction quenching with triethylamine stabilizes the product.

Purification Difficulties

Similar polarities among intermediates complicate isolation. Gradient elution (hexane/ethyl acetate 10:1 to 4:1) on silica gel achieves baseline separation, while recrystallization from ethanol/water mixtures improves purity to >98%.

Q & A

Q. Methodological Steps :

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol.

- Base : Na₂CO₃ or K₃PO₄.

- Conditions : 80–100°C, 12–24 h under inert atmosphere.

Basic: How is the bromine substituent introduced at the 4-position of the 1,5-naphthyridine core?

Bromination of 1,5-naphthyridine derivatives typically occurs via electrophilic aromatic substitution (EAS) . Evidence shows that bromine (Br₂) in CCl₄ under reflux conditions selectively brominates the 3- and 7-positions of 1,5-naphthyridine. However, directing groups (e.g., methoxy or trifluoromethyl) alter regioselectivity. For instance, electron-withdrawing groups like trifluoromethyl deactivate certain positions, enabling bromine to occupy the 4-position when steric and electronic factors are balanced .

Q. Key Data :

| Substrate | Bromination Conditions | Product (Yield) | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | Br₂/CCl₄, reflux | 3-Bromo-1,5-naphthyridine (27%) |

Advanced: What strategies mitigate competing side reactions when introducing electron-withdrawing groups (e.g., trifluoromethyl and bromo)?

The simultaneous presence of bromo and trifluoromethyl groups complicates synthesis due to steric clashes and electronic deactivation . To address this:

Sequential Functionalization : Introduce bromine first (via EAS), followed by trifluoromethylation using Umemoto’s reagent or CF₃Cu.

Protection/Deprotection : Temporarily protect the boronic ester (e.g., as a pinacol ester) during harsh reactions.

Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition of sensitive groups .

Advanced: How to resolve contradictions in reported yields for bromination reactions of 1,5-naphthyridine derivatives?

Discrepancies in yields often arise from substrate purity , solvent effects , or catalyst trace impurities . For example, reports 27% yield for monobromination under Br₂/CCl₄, but yields improve with:

- Lewis Acid Additives : FeBr₃ or AlCl₃ to enhance electrophilicity.

- Solvent Optimization : Switching to DMF or DCE improves solubility of intermediates.

- Stoichiometry Control : Excess Br₂ (1.2–1.5 equiv) minimizes dibromination byproducts .

Advanced: What spectroscopic techniques are critical for characterizing regiochemistry in substituted 1,5-naphthyridines?

¹H NMR : Coupling patterns distinguish adjacent substituents. For example, the methoxy group at C6 deshields nearby protons, while trifluoromethyl causes splitting due to ¹⁹F-¹H coupling.

¹⁹F NMR : Directly identifies trifluoromethyl environments (δ −60 to −70 ppm).

HRMS : Confirms molecular ion peaks and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).

X-ray Crystallography : Resolves ambiguous regiochemistry, as shown for related naphthyridine derivatives in .

Basic: What role does the methoxy group play in the compound’s reactivity?

The methoxy group acts as an ortho/para-directing group during electrophilic substitution. It enhances electron density at specific positions, guiding bromine or boronic ester installation. For instance, in 6-methoxy-1,5-naphthyridine, bromination favors the 4-position due to methoxy’s resonance effects .

Advanced: How to optimize trifluoromethyl group introduction without degrading the boronic ester?

Q. Trifluoromethylation Post-Boronation :

Use mild CF₃ sources (e.g., TMSCF₃) with CuI catalysis.

Low-Temperature Conditions : −20°C to 0°C reduces boronic ester hydrolysis.

Protection : Convert the boronic ester to a more stable MIDA boronate prior to CF₃ introduction .

Advanced: What computational methods predict reactivity patterns in substituted 1,5-naphthyridines?

DFT Calculations (e.g., Gaussian 16):

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.

- Transition State Modeling : Predict regioselectivity in bromination or cross-coupling.

- NBO Analysis : Quantifies electronic effects of substituents (e.g., methoxy’s +M effect).

highlights tools like ACD/Labs Percepta for property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.